molecular formula C10H22O B3433569 4-Ethyloctan-1-ol CAS No. 38514-07-7

4-Ethyloctan-1-ol

Cat. No.: B3433569
CAS No.: 38514-07-7
M. Wt: 158.28 g/mol
InChI Key: ZNJPQKWYELNYIB-UHFFFAOYSA-N
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Description

4-Ethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of an ethyl group attached to the fourth carbon of an octane chain, with a hydroxyl group (-OH) at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-ethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, producing 4-ethyloctanal. This intermediate is then hydrogenated to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-ethyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-ethyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 4-ethyloctanoic acid.

    Reduction: 4-ethyloctane.

    Substitution: 4-ethyloctyl chloride.

Scientific Research Applications

4-Ethyloctan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Research explores its potential therapeutic properties and its role in drug formulation.

    Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4-Ethyloctan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. It can modulate enzyme activity and influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-Octanol: Similar in structure but lacks the ethyl group at the fourth carbon.

    2-Ethyloctan-1-ol: The ethyl group is attached to the second carbon instead of the fourth.

    4-Methyloctan-1-ol: Contains a methyl group at the fourth carbon instead of an ethyl group.

Uniqueness: 4-Ethyloctan-1-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-ethyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-7-10(4-2)8-6-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPQKWYELNYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316396
Record name 4-Ethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-07-7
Record name 4-Ethyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38514-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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